Pregnan-3-one, 20-hydroxy-, (5alpha,20R)-
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Overview
Description
. This compound is a neurosteroid, which means it is synthesized in the brain and affects the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnan-3-one, 20-hydroxy-, (5alpha,20R)- involves several steps, starting from progesterone. The key steps include reduction and hydroxylation reactions. The reduction of progesterone can be achieved using sodium borohydride (NaBH4) in ethanol, followed by hydroxylation using a suitable oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Pregnan-3-one, 20-hydroxy-, (5alpha,20R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20th position can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The ketone group at the 3rd position can be reduced to a hydroxyl group using reducing agents like NaBH4.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in DCM, Jones reagent in acetone.
Reduction: NaBH4 in ethanol.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of substituted derivatives at the hydroxyl group.
Scientific Research Applications
Pregnan-3-one, 20-hydroxy-, (5alpha,20R)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role as a neurosteroid and its effects on the nervous system.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Used in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The compound acts as a positive allosteric modulator of γ-aminobutyric acid A (GABAA) receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant effects. The molecular targets include the GABAA receptor subunits, and the pathways involved are related to GABAergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
5α-Pregnan-3α-ol-20-one: Another neurosteroid with similar effects on GABAA receptors.
3β-Hydroxy-5α-pregnan-20-one: A stereoisomer with different biological activity.
5β-Pregnan-3α-ol-20-one: Known for its neuroactive properties.
Uniqueness
Pregnan-3-one, 20-hydroxy-, (5alpha,20R)- is unique due to its specific stereochemistry, which influences its binding affinity and activity at GABAA receptors. This makes it particularly effective as a neurosteroid with distinct pharmacological properties .
Properties
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGYXXLXQESJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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